molecular formula C18H22N4O2 B6699699 N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine

N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine

Cat. No.: B6699699
M. Wt: 326.4 g/mol
InChI Key: QTTYDJMOJCYHCF-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine is a complex organic compound that features a benzofuran ring, a morpholine ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13(15-11-24-16-5-3-2-4-14(15)16)21-17-10-18(20-12-19-17)22-6-8-23-9-7-22/h2-5,10,12-13,15H,6-9,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTYDJMOJCYHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C12)NC3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source . The resulting intermediate can then be further reacted with ethylamine and morpholine to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, which has been shown to be effective for similar benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuranones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuranones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine and pyrimidine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds such as 2,3-dihydrobenzofuran and benzofuranones share structural similarities with N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine.

    Morpholine derivatives: Compounds like morpholine and its substituted derivatives.

    Pyrimidine derivatives: Compounds such as 4-aminopyrimidine and its analogs.

Uniqueness

This compound is unique due to the combination of its three distinct ring systems, which confer a range of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

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